2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Description
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is a synthetic compound featuring a phenoxy-acetamide backbone linked to a 4-methyl-2,5-dioxoimidazolidin-4-yl moiety. This structure combines aromatic, amide, and imidazolidinone functional groups, making it a candidate for pharmaceutical and agrochemical applications. The compound’s discontinued commercial status () highlights challenges in synthesis or application, warranting further investigation.
Properties
IUPAC Name |
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIRUWCMLSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321417 | |
| Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956574-50-8 | |
| Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide typically involves the reaction of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the treatment of degenerative diseases such as osteoarthritis and Alzheimer's disease. Its ability to inhibit specific enzymes involved in cartilage degradation and neurodegeneration positions it as a promising candidate for further research.
Enzyme Inhibition
Research indicates that 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide exhibits potent inhibitory activity against:
- Aggrecanase : Critical for cartilage integrity.
- Metalloproteinases (MMPs) : Involved in tissue remodeling.
The following table summarizes key findings from various studies on enzyme inhibition:
| Study | Target Enzyme | IC50 Value (µM) | Comments |
|---|---|---|---|
| Aggrecanase | 3.5 | Effective in preventing cartilage degradation. | |
| MMP12 | 5.0 | Demonstrated potential in inhibiting metalloproteinases. | |
| Acetylcholinesterase | 7.0 | Moderate inhibition observed in neuroprotective studies. |
Neuroprotective Effects
The compound has shown moderate inhibition of acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease where increased acetylcholine levels can enhance cognitive function.
Industrial Applications
In addition to its medicinal uses, this compound may find applications in the development of new materials and chemical processes due to its unique chemical structure which allows for modifications that can lead to diverse functional properties.
Osteoarthritis Treatment
In preclinical studies involving animal models of osteoarthritis, administration of this compound resulted in significant reductions in markers of cartilage degradation. These findings suggest that it could help maintain cartilage integrity over time.
Neuroprotective Studies
Investigations into the compound's effects on acetylcholinesterase revealed moderate inhibition, indicating its potential role in enhancing cognitive function and protecting against neurodegeneration.
Structural Analysis
Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. The imidazolidinone structure facilitates strong interactions with the active sites of aggrecanases and metalloproteinases, enhancing its efficacy as an inhibitor.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as aggrecanase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the degradation of aggrecan, a key component of cartilage . This inhibition can help in reducing cartilage breakdown and alleviating symptoms of osteoarthritis .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-N-{[(4R)-4-Methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide
- Structure: Differs by a chlorophenoxy group instead of the parent compound’s unsubstituted phenoxy.
- Activity : Acts as a potent inhibitor of human ADAMTS-4 (a disintegrin and metalloproteinase), with crystallographic data confirming binding to the enzyme’s active site .
Key Data :
Property Value Molecular Formula C₁₃H₁₄ClN₃O₄ Biological Target ADAMTS-4 Binding Affinity Sub-µM IC₅₀ (inferred from PDB data)
2-[Cyclopentyl(methyl)amino]-N-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
- Structure: Features a cyclopentyl(methyl)amino group and 4-methoxyphenyl substitution on the imidazolidinone ring.
- Properties : Increased lipophilicity due to methoxy and cyclopentyl groups, likely enhancing membrane permeability but reducing aqueous solubility .
Key Data :
Property Value Molecular Formula C₁₉H₂₆N₄O₄ Atom Composition 53 atoms (26 H, 19 C, 4 N, 4 O)
Benzimidazole-Sulfonyl Derivatives (e.g., 3x, 3y, 3z in )
Table 1: Comparative Analysis of Key Properties
Biological Activity
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is a compound of significant interest due to its unique structural characteristics and biological activity, particularly as an enzyme inhibitor. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₃N₃O₄
- CAS Number : 956574-50-8
The primary mechanism of action for this compound is its inhibition of aggrecanase enzymes. These enzymes are critical in the degradation of aggrecan, a major component of cartilage. By binding to the active site of aggrecanases, this compound effectively prevents cartilage breakdown, making it a candidate for treating osteoarthritis and similar conditions .
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory activity against aggrecanase enzymes. The following table summarizes key findings from various studies:
Case Studies
- Osteoarthritis Treatment : In a preclinical study, the administration of this compound resulted in significant reductions in markers of cartilage degradation in animal models of osteoarthritis. The results suggested that the compound could help maintain cartilage integrity and function over time.
- Neuroprotective Effects : Another investigation explored the compound's effects on acetylcholinesterase (AChE), revealing that it could moderately inhibit AChE activity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition can enhance acetylcholine levels .
In Vivo and In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits aggrecanase activity with an IC50 value around 3.5 µM. In vivo studies corroborate these findings, showing reduced cartilage degradation markers in treated subjects compared to controls.
Structural Analysis
Molecular docking studies have elucidated the binding interactions between the compound and its target enzymes. The unique imidazolidinone structure facilitates strong interactions with the active sites of aggrecanases and metalloproteinases .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenol as the core intermediate. Use nucleophilic substitution with chloroacetamide under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxyacetamide backbone .
- Step 2 : Monitor reaction progress via TLC and optimize parameters (temperature: 60–80°C; reaction time: 6–12 hours).
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%) and NMR spectroscopy (integration of aromatic protons and imidazolidinone NH signals) .
- Critical Factors : pH control during substitution to minimize side reactions (e.g., hydrolysis of the amide group) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenoxy protons at δ 6.8–7.2 ppm, imidazolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₁₅N₃O₅: 305.10 g/mol) .
- Infrared Spectroscopy (IR) : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, imidazolidinone carbonyl at ~1750 cm⁻¹) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for dissolution (up to 50 mM). Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% DMSO in PBS) .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models .
- Step 2 : Use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic pathways and identify competing reactions .
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to correlate structural analogs’ activity data and isolate critical substituents (e.g., methyl vs. methoxy groups) .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the imidazolidinone ring’s hydrogen-bonding potential with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and compare with experimental ΔG values .
Q. How can researchers design experiments to address thermal stability discrepancies observed in DSC/TGA data?
- Methodological Answer :
- Controlled Heating Rates : Use DSC at 5°C/min under nitrogen to detect phase transitions (e.g., melting point ~220°C) and compare with TGA weight loss profiles .
- Crystalline vs. Amorphous Forms : Prepare polymorphs via solvent evaporation (e.g., acetone vs. ethanol) and analyze XRD patterns to link stability to crystallinity .
Contradiction Analysis Framework
- Case Study : Conflicting reports on imidazolidinone ring reactivity.
- Hypothesis : Steric hindrance from the 4-methyl group may reduce nucleophilic attack in some conditions.
- Validation : Compare reaction kinetics (UV-Vis monitoring) of methyl-substituted vs. unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
